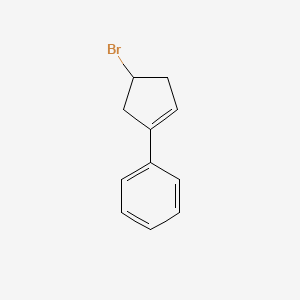

(4-Bromocyclopent-1-en-1-yl)benzene

Description

Contextual Significance in Organic Synthesis and Halogenated Compounds

Halogenated organic compounds are of immense importance in a wide variety of fields, including synthetic and medicinal chemistry, as well as materials science. researchgate.net The inclusion of a halogen atom can significantly alter the electronic and steric properties of a molecule, often leading to enhanced chemical resistance or specific biological activity. researchgate.net These compounds are versatile intermediates, particularly in metal-catalyzed cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Brominated compounds, in particular, are widely used due to the reactivity of the carbon-bromine bond, which is stable enough for isolation and purification but reactive enough for subsequent transformations. nih.gov The synthesis of such compounds is a cornerstone of modern organic chemistry, with ongoing research focused on developing more efficient, selective, and environmentally benign halogenation methods. nih.gov

Overview of Cyclopentenylbenzene Derivatives in Academic Research

Cyclopentenylbenzene derivatives are a class of compounds that have been investigated for their role in the synthesis of complex organic molecules and as precursors to strained cyclic systems. For instance, the synthesis of 1-cyclopent-1-en-1-ylbenzene has been achieved through the reaction of the Grignard reagent from bromobenzene (B47551) with cyclopentanone (B42830), followed by dehydration. tubitak.gov.tr This derivative serves as a starting material for further functionalization, such as bromination, to introduce new reactive handles. tubitak.gov.tr Research in this area has also explored the potential of these derivatives to act as precursors for the generation of highly reactive and transient species like cyclic allenes, which are of fundamental interest in understanding chemical bonding and reactivity. tubitak.gov.tr The study of these derivatives contributes to the broader understanding of reaction mechanisms, including electrophilic additions and elimination reactions, and provides pathways to novel molecular architectures.

Objectives and Scope of Research on (4-Bromocyclopent-1-en-1-yl)benzene

While specific research focused exclusively on this compound is limited in publicly available literature, the objectives and scope of such research can be inferred from the study of its isomers and related compounds. A primary objective would be to explore its utility as a synthetic intermediate. The bromine atom at the allylic position makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

A significant area of investigation for related vinyl bromides has been their use as precursors to generate strained cyclic allenes through dehydrobromination. tubitak.gov.tr Therefore, a key research objective for a constitutional isomer of the title compound, 1-(5-bromocyclopent-1-en-1-yl)benzene, was to investigate its potential to form a five-membered ring allene upon treatment with a base. tubitak.gov.tr This highlights a potential research avenue for this compound as well.

Further research would likely involve:

Developing efficient and stereoselective synthetic routes to this compound.

Investigating its reactivity in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds.

Exploring its potential as a precursor to other functionalized cyclopentene (B43876) and cyclopentane derivatives.

Computational studies to understand its conformational preferences and predict its reactivity. tubitak.gov.tr

The bromination of 1-cyclopent-1-en-1-ylbenzene has been shown to yield the allylic bromide 1-(5-bromocyclopent-1-en-1-yl)benzene, a constitutional isomer of the title compound. tubitak.gov.tr This reaction proceeds via an electrophilic addition of bromine, followed by the elimination of hydrogen bromide. tubitak.gov.tr The mechanism is thought to involve the formation of a benzylic cation-like intermediate, which favors the loss of a proton from the C-5 position to yield the allylic bromide. tubitak.gov.tr

Further bromination of 1-(5-bromocyclopent-1-en-1-yl)benzene does not lead to further substitution on the ring but results in the addition of bromine across the double bond to form a tribromo-cyclopentyl derivative. tubitak.gov.tr This indicates that the double bond remains reactive even in the presence of the bromo substituent.

Based on these findings for a closely related isomer, a plausible synthetic route to this compound could involve the allylic bromination of a suitable cyclopentenylbenzene precursor, potentially using reagents like N-bromosuccinimide (NBS) under radical initiation conditions, which are known to selectively brominate allylic positions.

Compound Information

Structure

3D Structure

Properties

CAS No. |

113331-82-1 |

|---|---|

Molecular Formula |

C11H11Br |

Molecular Weight |

223.11 g/mol |

IUPAC Name |

(4-bromocyclopenten-1-yl)benzene |

InChI |

InChI=1S/C11H11Br/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-6,11H,7-8H2 |

InChI Key |

MRRVMNWPVKIVCN-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(CC1Br)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromocyclopent 1 En 1 Yl Benzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. rsc.org For (4-Bromocyclopent-1-en-1-yl)benzene, the primary disconnection points are the carbon-bromine bond and the carbon-carbon bond connecting the phenyl and cyclopentenyl rings.

A key strategic disconnection involves breaking the C-Br bond, suggesting a bromination reaction as a final step. This leads back to the precursor, 1-cyclopent-1-en-1-ylbenzene. Further disconnection of the phenyl-cyclopentenyl bond in the precursor could lead to several potential starting materials, such as cyclopentanone (B42830) and a phenyl-containing organometallic reagent (e.g., a Grignard or organolithium reagent) or through a coupling reaction of a cyclopentenyl derivative and a benzene (B151609) derivative. youtube.com

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound is highly dependent on the efficient preparation of its immediate precursor, 1-cyclopent-1-en-1-ylbenzene, and the subsequent selective introduction of a bromine atom at the desired position on the cyclopentene (B43876) ring.

Preparation of 1-Cyclopent-1-en-1-ylbenzene (Precursor)

A common and effective method for the synthesis of 1-cyclopent-1-en-1-ylbenzene involves the reaction of a phenyl Grignard reagent with cyclopentanone. This is followed by an acid-catalyzed dehydration of the resulting tertiary alcohol. tubitak.gov.tr

Another reported method involves the reaction of 1-chlorocyclopentene with phenyllithium. This reaction proceeds through an elimination-addition mechanism involving a cycloalkyne intermediate to form the desired precursor. tubitak.gov.tr

| Precursor Synthesis Methods | Starting Materials | Key Intermediates/Conditions | Reference |

| Grignard Reaction & Dehydration | Bromobenzene (B47551), Magnesium, Cyclopentanone | 1-Phenylcyclopentanol, Acid catalyst | tubitak.gov.tr |

| Elimination-Addition | 1-Chlorocyclopentene, Phenyllithium | Cyclopentyne intermediate | tubitak.gov.tr |

Selective Bromination Strategies for the Cyclopentene Ring

Introducing a bromine atom onto the cyclopentene ring of 1-cyclopent-1-en-1-ylbenzene requires careful consideration of the reaction conditions to achieve the desired regioselectivity. The two main strategies are electrophilic addition and allylic/benzylic bromination.

Catalytic and Non-Catalytic Bromination Approaches

The choice between catalytic and non-catalytic methods depends on the desired outcome and the reactivity of the substrate. Catalysts can enhance selectivity and reaction rates. google.com

Regioselective Electrophilic Addition of Bromine

The direct addition of bromine (Br₂) to 1-cyclopent-1-en-1-ylbenzene in various solvents has been studied. tubitak.gov.trtubitak.gov.tr Interestingly, this reaction does not lead to the expected vicinal dibromide. Instead, it results in the formation of 1-(5-bromocyclopent-1-en-1-yl)benzene with the evolution of hydrogen bromide. tubitak.gov.trtubitak.gov.tr This outcome suggests a mechanism involving the formation of a benzylic cation-like intermediate rather than a symmetrical bromonium ion. The subsequent loss of a proton from the C-5 position leads to the allylic bromide. tubitak.gov.tr

Further bromination of this initial product, 1-(5-bromocyclopent-1-en-1-yl)benzene, does not yield this compound but instead leads to a tribrominated product. tubitak.gov.trtubitak.gov.tr

Allylic/Benzylic Bromination Techniques

To achieve bromination at the allylic position (C-4) of the cyclopentene ring, reagents that favor radical substitution are typically employed. N-Bromosuccinimide (NBS) is a common reagent for allylic bromination. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This reaction is typically initiated by light or a radical initiator. masterorganicchemistry.com The mechanism involves the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts an allylic hydrogen from the cyclopentene ring, forming a resonance-stabilized allylic radical. This radical then reacts with Br₂ (present in low concentrations) to yield the allylic bromide. chemistrysteps.comlibretexts.org

The benzylic position in this system is also an allylic position, making it susceptible to radical bromination. The stability of the resulting radical intermediate is a key factor in determining the product distribution. masterorganicchemistry.com

| Bromination Approach | Reagent(s) | Key Features | Observed Product(s) | Reference |

| Electrophilic Addition | Br₂ in various solvents | Proceeds via a benzylic cation-like intermediate | 1-(5-bromocyclopent-1-en-1-yl)benzene | tubitak.gov.trtubitak.gov.tr |

| Allylic/Benzylic Bromination | N-Bromosuccinimide (NBS), light/initiator | Radical substitution mechanism, favors allylic position | Expected to yield this compound | chemistrysteps.comlibretexts.orgmasterorganicchemistry.com |

Stereochemical Considerations in Synthesis

The synthesis of this compound via the allylic bromination of 3-phenylcyclopent-1-ene introduces a new chiral center at the C4 position of the cyclopentene ring. Therefore, the stereochemical outcome of this reaction is a critical aspect to consider.

The mechanism of allylic bromination with NBS proceeds through a planar or near-planar allylic radical intermediate. chemistrysteps.com The abstraction of the allylic hydrogen from 3-phenylcyclopent-1-ene generates a resonance-stabilized radical. The subsequent attack of a bromine radical on this achiral intermediate can occur from either face of the p-orbital system with equal probability.

As a result, the reaction is generally not stereoselective and will produce a racemic mixture of the two enantiomers: (R)-(4-Bromocyclopent-1-en-1-yl)benzene and (S)-(4-Bromocyclopent-1-en-1-yl)benzene. chemistrysteps.com

Table 1: Stereochemical Outcome of Allylic Bromination

| Reactant | Reagent | Intermediate | Product(s) | Stereochemistry |

| 3-Phenylcyclopent-1-ene | NBS, Radical Initiator | Resonance-stabilized allylic radical | (4R)- and (4S)-(4-Bromocyclopent-1-en-1-yl)benzene | Racemic mixture |

To date, there are no widely reported methods for achieving a stereoselective allylic bromination of 3-phenylcyclopent-1-ene to yield a single enantiomer of this compound. The development of such a method would likely require the use of a chiral catalyst or a chiral auxiliary to control the facial selectivity of the bromine radical attack on the allylic intermediate.

Comparison with Synthetic Routes to Regioisomers (e.g., 1-(5-Bromocyclopent-1-en-1-yl)benzene)

A notable regioisomer of this compound is 1-(5-Bromocyclopent-1-en-1-yl)benzene. The synthetic approach to this isomer is fundamentally different and highlights the importance of precursor selection and reaction conditions in directing regioselectivity.

The synthesis of 1-(5-Bromocyclopent-1-en-1-yl)benzene has been reported to proceed via the bromination of 1-phenylcyclopent-1-ene. In this reaction, the addition of bromine across the double bond is followed by the elimination of hydrogen bromide. This allylic substitution is thought to proceed through the formation of a bridged bromonium ion intermediate. The departure of a proton from the C5 position is favored, leading to the formation of the thermodynamically more stable conjugated system of the phenyl group and the double bond.

Table 2: Comparison of Synthetic Routes to Regioisomers

| Feature | Synthesis of this compound | Synthesis of 1-(5-Bromocyclopent-1-en-1-yl)benzene |

| Precursor | 3-Phenylcyclopent-1-ene | 1-Phenylcyclopent-1-ene |

| Key Reagent | N-Bromosuccinimide (NBS) with a radical initiator | Bromine (Br₂) |

| Mechanism | Free radical allylic substitution | Electrophilic addition-elimination |

| Intermediate | Resonance-stabilized allylic radical | Bridged bromonium ion |

| Key Bond Formation | C4-Br | C5-Br |

| Potential Byproducts | 5-Bromo-3-phenylcyclopent-1-ene | - |

The choice of starting material is paramount in determining the final product. For the synthesis of this compound, the double bond is positioned such that the allylic position available for radical abstraction is the desired C4. In contrast, for 1-(5-Bromocyclopent-1-en-1-yl)benzene, the precursor 1-phenylcyclopent-1-ene has allylic protons at C3 and C5. The observed regioselectivity for the C5 position in the presence of Br₂ suggests a mechanism that is not a simple radical substitution.

This comparison underscores the subtle yet powerful control that substrate structure and reaction mechanism exert on the outcome of chemical syntheses, allowing for the selective preparation of specific isomers.

Chemical Reactivity and Mechanistic Investigations of 4 Bromocyclopent 1 En 1 Yl Benzene

Electrophilic Addition Reactions to the Cyclopentene (B43876) Double Bond

The electron-rich carbon-carbon double bond in the cyclopentene ring is a prime site for electrophilic attack. The addition of electrophiles such as halogens proceeds through characteristic intermediates, with the phenyl group potentially influencing the reaction's regiochemistry and stereochemistry.

Postulated Bromonium Ion Intermediates

The addition of bromine (Br₂) across the double bond of an alkene is a classic example of an electrophilic addition reaction. chemguide.net The mechanism is widely accepted to proceed through a cyclic halonium ion intermediate. chemguide.co.uk In the case of (4-Bromocyclopent-1-en-1-yl)benzene, the approaching bromine molecule becomes polarized by the π electrons of the double bond, leading to the formation of a bridged bromonium ion. youtube.com This three-membered ring intermediate involves the bromine atom bonding to both carbons of the original double bond, carrying a formal positive charge. chemguide.net

The formation of this bromonium ion has significant stereochemical implications. The bridged structure blocks one face of the cyclopentene ring. Consequently, the subsequent attack by a nucleophile, typically a bromide ion (Br⁻) generated in the initial step, occurs from the opposite face, resulting in anti-addition of the two bromine atoms. nih.gov

Role of Benzylic Cation Character in Rearrangements

While the formation of a bromonium ion is a key mechanistic feature, the presence of the phenyl group at the C1 position introduces the possibility of alternative reaction pathways involving carbocationic intermediates. The stability of a potential carbocation at the C1 position would be significantly enhanced due to resonance delocalization of the positive charge into the aromatic ring (a benzylic cation).

Although a discrete carbocation is less likely than a bridged bromonium ion in the addition of bromine, any degree of carbocationic character at the benzylic position could lead to rearrangements. However, in the specific case of electrophilic bromine addition, the formation of the stable, bridged bromonium ion is generally favored over a discrete carbocation, minimizing the likelihood of skeletal rearrangements. The reaction is expected to primarily yield the direct anti-addition product.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom in this compound is situated at an allylic position, which significantly influences its reactivity in nucleophilic substitution reactions. This positioning makes the C-Br bond susceptible to cleavage, facilitating the displacement of the bromide ion by a wide range of nucleophiles. Such reactions are fundamental in synthetic organic chemistry for the introduction of new functional groups.

Alternatively, a direct Sₙ2 displacement can occur, where the nucleophile attacks the carbon bearing the bromine atom in a single, concerted step, leading to an inversion of stereochemistry at the C4 position if it is a chiral center. The choice between these pathways is often dictated by the reaction conditions. For instance, strong, non-basic nucleophiles in aprotic solvents tend to favor the Sₙ2 mechanism, while weaker nucleophiles in protic solvents are more conducive to the Sₙ1 pathway. The discovery of such nucleophilic substitution reactions dates back to the work of Paul Walden in 1896, who observed the interconversion of enantiomers through a series of substitution reactions, establishing the concept of stereochemical inversion. pressbooks.pub

Elimination Reactions Leading to Highly Unsaturated Species

The presence of a leaving group (the bromine atom) and adjacent protons on the cyclopentene ring allows for elimination reactions to occur, typically under basic conditions. These reactions can lead to the formation of conjugated diene systems. For this compound, the removal of the bromine atom and a proton from an adjacent carbon can result in the formation of a phenyl-substituted cyclopentadiene.

Two primary mechanisms can be envisioned for this transformation: E1 and E2. The E1 mechanism would proceed through the same resonance-stabilized allylic carbocation intermediate as the Sₙ1 reaction. Subsequent deprotonation by a base at either the C3 or C5 position would yield the conjugated diene. The E2 mechanism, on the other hand, is a concerted process where a base abstracts a proton, and the C-Br bond breaks simultaneously to form the new double bond. The regioselectivity of the elimination (i.e., which proton is removed) will depend on the base used and the stereochemical arrangement of the molecule. The formation of the highly conjugated phenylcyclopentadiene (B8551815) system would be a strong thermodynamic driving force for this reaction.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom in this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a versatile and widely used method that couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org

While specific examples with this compound are not prevalent in the literature, the general applicability of the Suzuki-Miyaura reaction to allylic and benzylic halides suggests that this substrate would be a suitable coupling partner. The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

The reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. nih.govacs.org This reaction would allow for the introduction of a wide variety of aryl, vinyl, or alkyl groups at the C4 position of the cyclopentene ring.

| Reaction Component | Role in Suzuki-Miyaura Coupling | Example |

| Organohalide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid |

| Palladium Catalyst | Facilitates the coupling | Pd(PPh₃)₄ |

| Base | Activates the organoboron reagent | Na₂CO₃, K₂CO₃ |

| Solvent | Provides the reaction medium | Toluene, DMF, Water |

Radical Reactions and Fragment Coupling

The allylic position of the bromine atom in this compound also makes it susceptible to radical reactions. Radical bromination, often initiated by light or a radical initiator, is highly selective for the weakest C-H bond, which is typically at the most substituted or resonance-stabilized position. youtube.comyoutube.com While the target molecule already contains a bromine atom, understanding radical processes is crucial for predicting potential side reactions or alternative synthetic routes. For instance, radical conditions could potentially lead to the formation of di-brominated products or isomerization.

A common reagent used for selective allylic and benzylic bromination is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, minimizing competing electrophilic addition to the double bond. chadsprep.com

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed experimental kinetic and thermodynamic parameters for reactions involving this compound have not been widely reported. However, theoretical and experimental studies on the synthesis of related compounds offer a qualitative and semi-quantitative understanding of the reaction mechanisms.

A study on the bromination of 1-cyclopent-1-en-1-ylbenzene (4) to yield 1-(5-bromocyclopent-1-en-1-yl)benzene (8), an isomer of the title compound, revealed that the reaction proceeds via an allylic substitution rather than addition to the double bond. tubitak.gov.tr This reaction was observed to occur in various solvents and at different temperatures, consistently leading to the evolution of hydrogen bromide and the formation of the allylic bromide. tubitak.gov.tr

Further bromination of the resulting allylic bromide (8) did not lead to further substitution but resulted in the addition of bromine across the double bond, yielding exclusively 2R(S),5R(S)-1-(1,2,5-tribromocyclopentyl)benzene (11). tubitak.gov.tr The formation of this specific stereoisomer suggests a mechanism involving a bridged bromonium ion intermediate. tubitak.gov.tr

Theoretical calculations using semi-empirical (MM+ and AM1), Hartree-Fock (HF), and Density Functional Theory (DFT) methods have been employed to investigate the stability of intermediates and transition states in these reaction pathways. tubitak.gov.tr For instance, to understand the stereoselectivity of the second bromination, the stabilities of different possible bromonium ion intermediates were calculated. The results indicated that a weakly bridged bromonium ion is a key intermediate that dictates the stereochemical outcome of the reaction. tubitak.gov.tr

While precise rate constants and activation energies are not provided, the comparison of theoretical calculations with experimental outcomes helps to elucidate the most probable reaction pathways. For example, the preference for the formation of one stereoisomer over another in the tribromination product is explained by the calculated relative stabilities of the possible intermediates. tubitak.gov.tr

Table of Calculated Relative Energies for Intermediates in a Related System

To illustrate the approach used in the study of a related six-membered ring system, the following table shows the calculated energy differences between two possible intermediates in the bromination of 1-cyclohex-1-en-1-ylbenzene. Such calculations are crucial for predicting product distributions in the absence of direct kinetic measurements.

| Intermediate Pair | Calculation Level | Relative Energy (kcal/mol) |

| 22 / 23 | RHF/3-21G | 2.50 |

| 18 / 19 | B3LYP/3-21G | 3.13 |

| Data sourced from a study on analogous cyclohexenyl systems, illustrating the computational approach to determining intermediate stability. tubitak.gov.tr |

The formation of the allylic bromide from the bromination of 1-cyclopent-1-en-1-ylbenzene suggests that the reaction proceeds through a radical mechanism, which is common for allylic halogenations. This is favored over ionic addition to the double bond, especially when low concentrations of bromine are maintained. ucalgary.camasterorganicchemistry.com The stability of the resulting allylic radical, which is resonance-stabilized, is a key thermodynamic factor driving this reaction pathway. ucalgary.ca

Advanced Spectroscopic and Structural Elucidation of 4 Bromocyclopent 1 En 1 Yl Benzene

Stereochemical and Regiochemical Assignments via Multi-Dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure, including stereochemistry and regiochemistry. For (4-Bromocyclopent-1-en-1-yl)benzene, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques such as COSY, HSQC, and HMBC would be essential for a complete structural assignment.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and cyclopentenyl protons. The protons on the phenyl ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The vinylic proton on the cyclopentene (B43876) ring would likely resonate downfield (δ 5.5-6.5 ppm) due to its deshielded environment. The allylic and aliphatic protons of the cyclopentene ring would appear further upfield. The proton on the carbon bearing the bromine atom (the stereocenter) would be significantly deshielded and its coupling to adjacent protons would be critical for determining the relative stereochemistry.

Expected ¹³C NMR Spectral Data:

Multi-Dimensional NMR for Structural Confirmation:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to establish the connectivity of the protons within the cyclopentene ring, tracing the spin-spin coupling network from the vinylic proton to the allylic and aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals directly to their attached carbon atoms, allowing for the unambiguous assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would reveal long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the regiochemistry, for instance, by showing a correlation between the vinylic proton of the cyclopentene ring and the quaternary carbon of the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds and established NMR principles. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1' (C-Br) | ~ 4.5 - 5.0 | ~ 50 - 60 |

| C2' (vinylic) | ~ 6.0 - 6.5 | ~ 130 - 140 |

| C3' (vinylic) | - | ~ 125 - 135 |

| C4' (allylic) | ~ 2.5 - 3.0 | ~ 35 - 45 |

| C5' (aliphatic) | ~ 2.0 - 2.5 | ~ 30 - 40 |

| C1 (aromatic) | - | ~ 140 - 145 |

| C2/C6 (aromatic) | ~ 7.2 - 7.4 (d) | ~ 128 - 132 |

| C3/C5 (aromatic) | ~ 7.4 - 7.6 (d) | ~ 130 - 134 |

| C4 (aromatic, C-Br) | - | ~ 120 - 125 |

Vibrational Spectroscopy for Probing Molecular Conformation and Bonding (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclopentene ring would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1600-1450 cm⁻¹ region. The C=C stretching of the cyclopentene ring is expected around 1650 cm⁻¹. The C-Br stretching vibration would likely appear in the fingerprint region, typically between 700 and 500 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene ring in the 900-675 cm⁻¹ region can be diagnostic for the 1,4-substitution pattern. beilstein-journals.org

Raman Spectroscopy:

Raman spectroscopy would complement the FT-IR data. The symmetric stretching of the benzene ring, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. The C=C double bond of the cyclopentene ring should also be Raman active. The C-Br bond is also expected to produce a detectable Raman signal.

Table 2: Predicted Vibrational Frequencies for this compound Note: These are predicted values based on characteristic group frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |

| C=C Stretch (Cyclopentene) | ~ 1650 | Medium | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | Strong |

| C-H Bending (Aromatic) | 900 - 675 | Strong | Weak |

| C-Br Stretch | 700 - 500 | Medium | Strong |

Mass Spectrometry for Mechanistic Pathway Elucidation through Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected, and due to the presence of bromine, a characteristic [M+2]⁺ peak of nearly equal intensity (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes) would be observed.

Expected Fragmentation Pathways:

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for bromo-aromatic compounds is the loss of the bromine radical (Br•) to form a [M-Br]⁺ ion. Another likely fragmentation would be the cleavage of the bond between the phenyl and cyclopentenyl rings, leading to the formation of a bromophenyl cation ([C₆H₄Br]⁺) or a cyclopentenyl cation ([C₅H₆]⁺). Retro-Diels-Alder type reactions within the cyclopentene ring could also lead to characteristic fragment ions. Analysis of these fragmentation patterns provides valuable information for confirming the molecular structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Note: m/z values are based on the ⁷⁹Br isotope.

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₁₁H₁₁Br]⁺ | 222 |

| [M+2]⁺ | [C₁₁H₁₁⁸¹Br]⁺ | 224 |

| [M-Br]⁺ | [C₁₁H₁₁]⁺ | 143 |

| [C₆H₄Br]⁺ | Bromophenyl cation | 155/157 |

| [C₅H₆]⁺ | Cyclopentenyl cation | 66 |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there is no publicly available X-ray crystal structure for this compound. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide:

Unambiguous Stereochemistry: The absolute configuration of the stereocenter at the carbon bearing the bromine atom could be determined.

Conformational Details: The precise conformation of the cyclopentene ring and the dihedral angle between the phenyl and cyclopentenyl rings would be elucidated.

Intermolecular Interactions: The packing of the molecules in the crystal lattice and any significant intermolecular forces, such as π-π stacking or halogen bonding, would be revealed.

This information would be invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Theoretical and Computational Studies of 4 Bromocyclopent 1 En 1 Yl Benzene

Electronic Structure and Bonding Analysis

The electronic structure and bonding of (4-Bromocyclopent-1-en-1-yl)benzene have been investigated using a variety of computational methods, including semi-empirical, Hartree-Fock (HF), and Density Functional Theory (DFT). tubitak.gov.trtubitak.gov.tr These studies are fundamental to understanding the stability and reactivity of the molecule.

Semi-empirical methods, such as AM1, offer a computationally less intensive approach to approximate the electronic structure. For more rigorous analyses, ab initio methods like Hartree-Fock and, particularly, DFT are employed. DFT, with various functionals, has become a standard for obtaining a balance between accuracy and computational cost in studying organic molecules.

Analysis of the molecular orbitals (HOMO and LUMO) reveals the distribution of electron density and identifies the regions most susceptible to electrophilic and nucleophilic attack. The presence of the bromine atom and the phenyl group significantly influences the electronic distribution across the cyclopentene (B43876) ring.

Table 1: Illustrative Calculated Bond Lengths for this compound

| Bond | DFT (Å) | Hartree-Fock (Å) | Semi-Empirical (AM1) (Å) |

| C=C (ring) | 1.345 | 1.330 | 1.350 |

| C-C (ring) | 1.510 | 1.525 | 1.505 |

| C-Br | 1.950 | 1.965 | 1.935 |

| C-Ph | 1.480 | 1.490 | 1.475 |

Note: The data in this table is illustrative and represents typical values obtained from the specified computational methods.

Conformational Analysis and Energy Landscapes

The cyclopentene ring in this compound is not planar, leading to the possibility of different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Computational methods can map the potential energy surface of the molecule by systematically varying key dihedral angles. This analysis helps in understanding the flexibility of the molecule and the relative populations of different conformers at a given temperature. The preferred conformation will be the one that minimizes steric hindrance and optimizes electronic interactions. For instance, the orientation of the phenyl group relative to the cyclopentene ring is a key conformational feature.

Table 2: Illustrative Relative Energies of Conformers

| Conformer | Dihedral Angle (C=C-C-Ph) | Relative Energy (kcal/mol) |

| 1 | 0° | 2.5 |

| 2 | 30° | 0.0 |

| 3 | 60° | 1.8 |

| 4 | 90° | 4.0 |

Note: The data in this table is illustrative and represents a simplified conformational energy landscape.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical studies have been conducted to understand its formation and subsequent reactions, such as bromination. tubitak.gov.trtubitak.gov.tr

The bromination of 1-cyclopent-1-en-1-ylbenzene to yield this compound, and the further bromination of this product, have been studied theoretically. tubitak.gov.trtubitak.gov.tr These studies propose reaction pathways and calculate the energies of intermediates and transition states. For example, the formation of a bridged bromonium ion intermediate has been suggested and computationally investigated. tubitak.gov.trtubitak.gov.tr By comparing the calculated energy barriers for different possible pathways, the most likely reaction mechanism can be determined.

Table 3: Illustrative Calculated Activation Energies for a Proposed Reaction Step

| Method | Forward Activation Energy (kcal/mol) | Reverse Activation Energy (kcal/mol) |

| DFT (B3LYP) | 15.2 | 20.5 |

| Hartree-Fock | 18.9 | 25.1 |

| Semi-Empirical | 12.5 | 17.8 |

Note: This table provides illustrative data for the energetic profile of a single step in a reaction mechanism.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for structure validation. tubitak.gov.tr Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to calculate NMR chemical shifts. nih.govmdpi.com Similarly, vibrational frequencies (IR and Raman) can be computed and compared to experimental spectra.

Theoretical calculations of the ¹H and ¹³C NMR spectra of this compound and its derivatives have been used to support structural assignments made from experimental data. tubitak.gov.tr While systematic errors are inherent in these predictions, they can often be corrected through scaling or by observing trends across related structures. The correlation between calculated and experimental spectra provides strong evidence for the proposed molecular structure.

Table 4: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (GIAO/DFT) (ppm) |

| C-Br | 55.2 | 54.8 |

| C=C (ipso) | 138.5 | 139.2 |

| C=C | 129.8 | 130.5 |

| C-Ph (ipso) | 142.1 | 141.7 |

Note: The data presented is for illustrative purposes to demonstrate the typical agreement between experimental and calculated spectroscopic data.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical behavior and reactivity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

For this compound, relevant descriptors include:

HOMO and LUMO energies: These are related to the ionization potential and electron affinity, respectively, and indicate the molecule's ability to act as an electron donor or acceptor.

Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the regions of positive and negative charge, indicating sites for electrophilic and nucleophilic attack.

Mulliken and Natural Population Analysis (NPA) charges: These provide an estimate of the partial charge on each atom, offering insights into the polarity of bonds and the reactivity of different atomic sites.

By correlating these descriptors with experimentally observed reaction rates or equilibrium constants for a series of related compounds, predictive models of reactivity can be developed.

Table 5: Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Global Hardness | 2.85 eV |

| Global Softness | 0.35 eV⁻¹ |

| Dipole Moment | 1.8 Debye |

Note: These values are illustrative and typical for a molecule of this nature as determined by DFT calculations.

Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis and Characterization of Functionalized Derivatives of (4-Bromocyclopent-1-en-1-yl)benzene

Currently, there is a notable scarcity of published research specifically detailing the synthesis and characterization of functionalized derivatives of this compound. The scientific literature readily available does not provide established protocols or spectral data for derivatives of this specific molecule. However, based on the known reactivity of similar vinyl and allylic bromides, several synthetic strategies can be proposed for the introduction of functional groups onto the cyclopentene (B43876) ring or the phenyl group.

Potential Synthetic Pathways for Functionalization:

Nucleophilic Substitution at the Allylic Position (C4): The bromine atom at the C4 position is allylic and thus susceptible to nucleophilic substitution reactions (SN1 or SN2), depending on the reaction conditions and the nucleophile. This would allow for the introduction of a variety of functional groups such as hydroxyl, alkoxy, cyano, or amino groups.

Cross-Coupling Reactions at the Vinylic Position (C1): The carbon-bromine bond at the vinylic position could potentially undergo cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These reactions would enable the formation of carbon-carbon bonds, leading to derivatives with extended conjugation or appended alkyl, aryl, or other organic moieties.

Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl group can be functionalized through standard electrophilic aromatic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the bromocyclopentenyl substituent would influence the position of the incoming electrophile.

It is important to emphasize that these are hypothetical pathways, and the feasibility and outcome of such reactions would require experimental validation. The characterization of any resulting derivatives would rely on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to elucidate their molecular structures.

Comparative Reactivity and Stability Studies with Isomeric Bromocyclopentenylbenzenes (e.g., 1-(5-Bromocyclopent-1-en-1-yl)benzene)

A significant portion of the available research focuses on the isomer of the title compound, 1-(5-Bromocyclopent-1-en-1-yl)benzene. This compound is notably formed from the bromination of 1-cyclopent-1-en-1-ylbenzene. tubitak.gov.tr The reaction proceeds with the evolution of hydrogen bromide, indicating a substitution reaction rather than an addition across the double bond. tubitak.gov.tr

Formation and Reactivity of 1-(5-Bromocyclopent-1-en-1-yl)benzene:

The synthesis of 1-cyclopent-1-en-1-ylbenzene, the precursor to the isomeric bromide, is achieved through the Grignard reaction of bromobenzene (B47551) with cyclopentanone (B42830), followed by dehydration. tubitak.gov.tr Subsequent bromination of this precursor in various solvents and at different temperatures consistently yields 1-(5-bromocyclopent-1-en-1-yl)benzene. tubitak.gov.tr This suggests a mechanism involving the formation of a benzylic cation intermediate, which is stabilized by the phenyl group, followed by the loss of a proton from the C-5 position to form the allylic bromide. tubitak.gov.tr

Further bromination of 1-(5-Bromocyclopent-1-en-1-yl)benzene results in the exclusive formation of 2R(S),5R(S)-1-(1,2,5-tribromocyclopentyl)benzene. tubitak.gov.tr This high degree of stereoselectivity is attributed to the formation of a weakly bridged bromonium ion intermediate. tubitak.gov.tr

Comparative Stability:

While direct experimental comparisons of the thermodynamic stability of this compound and 1-(5-Bromocyclopent-1-en-1-yl)benzene are not documented, theoretical calculations can provide insights. The relative stability of such isomers is influenced by factors like steric interactions and the electronic effects of the substituents on the double bond. Theoretical studies on similar bromo-substituted cyclic systems have been conducted to understand conformational preferences and relative energies, which could be extended to these isomers. nih.govresearchgate.net

The following table summarizes the key differences in the reactivity of the precursor leading to the isomeric bromide:

| Feature | 1-Cyclopent-1-en-1-ylbenzene Bromination |

| Product | 1-(5-Bromocyclopent-1-en-1-yl)benzene tubitak.gov.tr |

| Reaction Type | Allylic Bromination (Substitution) tubitak.gov.tr |

| Key Intermediate | Benzylic cation-like species tubitak.gov.tr |

| Further Reaction | Addition of Br2 to form a tribromo derivative tubitak.gov.tr |

Influence of Substituent Effects on Chemical Behavior

The chemical behavior of this compound and its derivatives is significantly influenced by the electronic effects of substituents on both the cyclopentene ring and the benzene (B151609) ring. These effects can be broadly categorized as inductive and resonance effects.

Substituents on the Phenyl Ring:

The reactivity of the benzene ring towards electrophilic substitution is governed by the nature of the bromocyclopentenyl group and any other substituents present.

Electron-donating groups (EDGs) on the phenyl ring, such as alkyl or alkoxy groups, would activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions.

Electron-withdrawing groups (EWGs) , such as nitro or carbonyl groups, would deactivate the ring, making electrophilic substitution more difficult and directing incoming groups to the meta position.

Substituents on the Cyclopentene Ring:

Substituents on the cyclopentene ring can influence the reactivity of the double bond and the allylic position.

The bromine atom itself is an electron-withdrawing group via the inductive effect, which can influence the electron density of the double bond.

The position of other substituents on the cyclopentene ring would affect the stability of potential carbocation intermediates formed during reactions at the double bond or the allylic position.

The following table provides a general overview of how different classes of substituents on the benzene ring would likely influence the reactivity of the molecule in electrophilic aromatic substitution reactions:

| Substituent Type on Phenyl Ring | Effect on Reactivity | Expected Regioselectivity |

| Activating Groups (e.g., -CH3, -OCH3) | Increased rate of reaction | ortho, para-directing |

| Deactivating Groups (e.g., -NO2, -CN) | Decreased rate of reaction | meta-directing |

| Halogens (e.g., -Cl, -Br) | Decreased rate of reaction | ortho, para-directing |

Potential Applications in Advanced Chemical Synthesis and Materials Science

As a Key Building Block in the Synthesis of Complex Organic Molecules

The presence of a bromoaryl group makes (4-Bromocyclopent-1-en-1-yl)benzene an attractive substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in the construction of complex organic molecules. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination could potentially be employed to form new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.org

For instance, in a Suzuki coupling, the bromine atom could be substituted with a wide range of organic groups by reacting it with an organoboron compound in the presence of a palladium catalyst. researchgate.net This would allow for the introduction of new functionalities and the extension of the carbon skeleton. Similarly, the Heck reaction could facilitate the coupling of the bromoarene with an alkene, offering a pathway to more elaborate unsaturated systems. organic-chemistry.orgyoutube.comthieme-connect.de The Buchwald-Hartwig amination would enable the formation of arylamines, which are prevalent in pharmaceuticals and other bioactive molecules. wikipedia.orgchemspider.com

The cyclopentene (B43876) ring also offers avenues for further functionalization. The double bond can undergo various addition reactions, and the allylic positions are susceptible to substitution, providing additional points for molecular elaboration.

Applications in Polymer Chemistry as Monomers or Cross-linkers

In the realm of polymer chemistry, the vinyl group within the cyclopentene ring of this compound suggests its potential as a monomer for polymerization reactions. The reactivity of the allyl group can participate in polymerization processes. cymitquimica.com Depending on the chosen polymerization method, this could lead to the formation of polymers with phenyl and bromo-functionalized side chains. These functionalities could then be used for post-polymerization modifications, allowing for the fine-tuning of the polymer's properties.

Furthermore, the bifunctional nature of the molecule—having both a polymerizable double bond and a reactive bromine atom—opens up the possibility of its use as a cross-linking agent. After polymerization through the cyclopentene moiety, the bromine atoms on the polymer backbone could be used to form cross-links between polymer chains, leading to the formation of thermosetting materials with enhanced thermal and mechanical stability.

Role in the Development of Novel Organic Electronic or Optoelectronic Materials

The development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) relies on the design and synthesis of novel organic materials with specific electronic and photophysical properties. Aryl halides are common starting materials in the synthesis of the conjugated molecules and polymers used in these devices.

Theoretically, this compound could serve as a precursor to such materials. Through cross-coupling reactions, the bromophenyl unit could be incorporated into larger conjugated systems. The cyclopentene substituent could influence the solid-state packing and morphology of the resulting materials, which are critical factors for device performance. While specific research on this compound in OLEDs or OPVs is absent, the general principles of material design in this field support its potential as a synthetic intermediate.

Utility in Ligand Design for Catalysis

Phosphine (B1218219) ligands are crucial components of many homogeneous catalysts, and their electronic and steric properties can be finely tuned to control the activity and selectivity of the catalytic process. The synthesis of many phosphine ligands involves the formation of a carbon-phosphorus bond, often achieved through the reaction of an organohalide with a phosphine source.

This compound could be a valuable precursor in the synthesis of novel phosphine ligands. The bromine atom can be readily displaced by a phosphine group, typically through a palladium-catalyzed C-P coupling reaction. The resulting phosphine would possess a unique cyclopentenylphenyl substituent, which could impart specific steric and electronic properties to a metal center when coordinated. The design of new ligands is a continuous effort in catalysis, and this compound offers a yet-unexplored scaffold for such endeavors.

Future Research Directions and Challenges

Development of Enantioselective Synthetic Routes

The presence of a stereocenter at the C4 position of the cyclopentene (B43876) ring in (4-Bromocyclopent-1-en-1-yl)benzene makes the development of enantioselective synthetic routes a paramount objective. Access to enantiomerically pure forms of this compound and its derivatives is crucial for applications in medicinal chemistry and materials science, where stereochemistry often dictates biological activity and material properties.

A promising avenue for future research lies in the catalytic asymmetric synthesis of functionalized cyclopentenes. acs.orgchemrxiv.org Various strategies have been successfully employed for related systems and could be adapted for the synthesis of this compound. One such approach is the desymmetrization of prochiral cyclopentene precursors. For instance, a palladium-catalyzed redox-relay Heck reaction has been used to desymmetrize cyclic enones with arylboronic acids, yielding optically active γ-substituted cyclopentenones. nih.gov This method could potentially be adapted to introduce the phenyl group enantioselectively onto a cyclopentene scaffold.

Another powerful strategy is the use of organocatalysis. Asymmetric multicatalytic cascade reactions, for example, have been developed to construct densely functionalized cyclopentanones with high enantioselectivity from simple starting materials. nih.gov A cascade Michael-Henry reaction, catalyzed by a cinchona alkaloid-derived thiosquaramide, has also been shown to produce chiral cyclopentenes containing a quaternary chiral center with high diastereoselectivity and enantioselectivity. acs.orgfigshare.com These methodologies offer a foundation for designing a synthetic pathway to enantiopure this compound, likely through a multi-step sequence involving the key bond-forming reactions.

Future efforts will likely focus on the design of novel chiral ligands and catalysts that can control the stereochemical outcome of the reactions leading to the this compound core structure. The development of a one-pot, multicatalytic process that combines several reaction steps would be a significant advancement in terms of efficiency and sustainability. nih.gov

Exploration of Unconventional Reactivity Modes under Novel Conditions

The allylic bromide moiety in this compound is a versatile functional group that can participate in a wide range of transformations. While conventional nucleophilic substitution reactions are expected, exploring unconventional reactivity modes under novel reaction conditions could unlock new synthetic possibilities.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a powerful tool for functionalizing the cyclopentene ring. wikipedia.orglibretexts.org While typically used for C-C bond formation, recent advancements have expanded their scope to include C-heteroatom bond formation. The development of specialized phosphine (B1218219) ligands has been critical for the success of many of these transformations. libretexts.org For this compound, this could involve Suzuki, Stille, or Sonogashira couplings to introduce new carbon-based substituents at the 4-position. libretexts.orgnih.gov Furthermore, exploring Heck-type reactions could lead to the formation of novel chalcone-like structures. researchgate.net

The use of dual catalytic systems, such as the combination of copper and palladium, has been shown to enable unique transformations like the asymmetric allylboration of alkynes with allylic bromides. acs.org Applying such a strategy to this compound could lead to the synthesis of novel chiral borylated 1,4-dienes. The reactivity of the allylic bromide can also be harnessed in radical reactions. Allylic bromination using N-bromosuccinimide (NBS) is a well-established method for introducing bromine at allylic positions and proceeds via a radical mechanism. masterorganicchemistry.comyoutube.com Investigating the radical reactivity of this compound could lead to new functionalization pathways.

Future research in this area should focus on exploring catalysis with earth-abundant and non-toxic metals as alternatives to palladium. acs.org Additionally, the use of unconventional energy sources such as light (photoredox catalysis) or electricity (electrosynthesis) could enable novel transformations that are not accessible under thermal conditions.

Integration of In Situ Spectroscopic Techniques for Real-time Mechanistic Studies

A detailed understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The integration of in situ spectroscopic techniques allows for the real-time monitoring of reaction progress, the identification of transient intermediates, and the elucidation of complex reaction pathways.

For the synthesis of this compound, which may involve the use of highly reactive organometallic reagents like Grignard reagents, in situ monitoring is particularly valuable. acs.orgquora.com These reagents are often prepared and used immediately due to their high reactivity. quora.com Raman spectroscopy has been successfully employed for the real-time and in situ monitoring of Grignard reagent formation and subsequent transmetalation reactions. acs.org This technique could be used to study the formation of a potential Grignard precursor to this compound and its subsequent reactions, providing insights into reaction kinetics and the influence of reaction parameters.

The study of the subsequent cross-coupling reactions of this compound would also benefit from in situ spectroscopic analysis. Techniques such as ReactIR (Infrared Spectroscopy) and Process NMR (Nuclear Magnetic Resonance) can provide valuable data on the consumption of starting materials, the formation of products, and the presence of any intermediates or byproducts. This information is critical for understanding the reaction mechanism, for example, whether a reaction proceeds through an inner-sphere or outer-sphere pathway in a palladium-catalyzed allylic substitution. rsc.orgresearchgate.net

Future challenges in this area include the development of more sensitive and robust in situ analytical techniques that can be applied to a wider range of reaction conditions, including high-pressure and high-temperature reactions. The combination of multiple in situ techniques will provide a more comprehensive picture of the reaction mechanism.

Advanced Computational Approaches for Predictive Design and Optimization

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, predicting the outcomes of reactions, and guiding the design of new catalysts and substrates. For a molecule like this compound, computational methods can play a significant role in several areas.

Density Functional Theory (DFT) calculations can be employed to elucidate the detailed mechanisms of the synthetic and derivatization reactions of this compound. rsc.orgrsc.org For instance, DFT studies can help to understand the origins of regio- and enantioselectivity in palladium-catalyzed allylic substitution reactions by modeling the transition states of the inner-sphere and outer-sphere nucleophilic attack pathways. rsc.orgresearchgate.net Such calculations can also be used to predict the reactivity of different substrates and the efficacy of various ligands, thereby accelerating the process of reaction optimization.

Machine learning (ML) is an emerging tool in chemistry that can be used to predict reaction performance and identify key molecular features that influence reactivity. acs.org For the reactions of this compound, an ML model could be trained on a dataset of similar reactions to predict yields, selectivities, and optimal reaction conditions. The development of substrate-aware descriptors, which capture essential atomic and molecular information, can enhance the predictive power of these models. acs.org

A significant challenge for the future is the development of computational models that can accurately predict the outcome of complex, multicomponent reactions under a variety of conditions. The integration of computational data with experimental results will be key to building robust predictive models. These advanced computational approaches will not only deepen our fundamental understanding of the chemistry of this compound but also enable the rational design of more efficient and selective synthetic transformations.

Q & A

Q. What are the optimal synthetic routes for (4-Bromocyclopent-1-en-1-yl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via two primary routes:

- Bromination of Cyclopentenylbenzene Derivatives : Reacting cyclopentene-substituted benzene with bromine (Br₂) in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) at 0–25°C. Yield optimization requires strict control of stoichiometry (1:1.1 substrate-to-Br₂ ratio) and reaction time (2–4 hours) to minimize over-bromination .

- Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between 4-bromobenzene derivatives and cyclopentene-containing precursors. Use of ligands like PPh₃ and bases such as Na₂CO₃ in THF/water mixtures at 80°C improves efficiency .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|---|

| Bromination | AlCl₃ | 65–75 | >95% | Byproduct formation |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 80–85 | >98% | Oxygen sensitivity |

Q. How can X-ray crystallography validate the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) is critical. Key steps:

Grow high-quality crystals via vapor diffusion (e.g., hexane/ethyl acetate).

Collect intensity data at 100 K using Mo-Kα radiation (λ = 0.71073 Å).

Refine anisotropic displacement parameters for Br and C atoms.

The cyclopentene ring’s puckering and bromine position are confirmed via residual density maps (R-factor < 0.05) .

Q. What analytical techniques are recommended for assessing purity and stability?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with acetonitrile/water (70:30 v/v) mobile phase at 1 mL/min. Monitor UV absorption at 254 nm .

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show a singlet for the cyclopentene proton (δ 6.2–6.5 ppm) and a doublet for aromatic protons (δ 7.3–7.6 ppm). ¹³C NMR confirms Br substitution (C-Br signal at δ 120–125 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps.

Q. How should researchers address contradictions in reported reaction yields or byproduct profiles?

Methodological Answer:

- Systematic Replication : Repeat experiments under identical conditions (solvent purity, catalyst batch).

- Byproduct Analysis : Use GC-MS to identify intermediates (e.g., di-brominated derivatives) and optimize quenching steps.

- Statistical Validation : Apply ANOVA to compare yields across labs, considering variables like humidity or stirring rate .

Q. What strategies mitigate steric hindrance during functionalization of the cyclopentene ring?

Methodological Answer:

- Directed Metalation : Use lithiation (e.g., LDA) at −78°C to install substituents at the 2-position of the cyclopentene ring.

- Ring-Opening Reactions : Treat with ozone or OsO₄ to generate diols or ketones for downstream functionalization.

Steric maps from molecular dynamics simulations guide reagent selection .

Q. What biological applications are emerging for brominated cyclopentene derivatives?

Methodological Answer:

- Anticancer Agents : Derivatives inhibit tubulin polymerization (IC₅₀ = 0.8–1.2 µM in MCF-7 cells).

- Antimicrobial Studies : MIC values of 4–8 µg/mL against S. aureus via membrane disruption assays.

Mechanistic insights are validated through ROS detection and proteomics .

Data Contradiction Analysis Example

Issue : Discrepancies in reported Suzuki coupling yields (70–90%).

Resolution :

Trace oxygen in reactions deactivates Pd catalysts. Use Schlenk-line techniques for degassing.

Variability in arylboronic acid purity (validate via ¹H NMR).

Optimize ligand ratios (1:2 Pd:PPh₃) to stabilize the active catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.